2-Pyrimidinethiol hydrochloride

Description

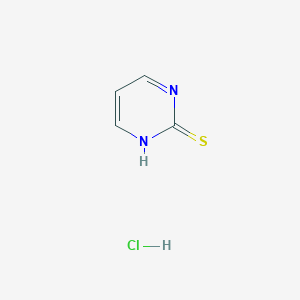

2-Pyrimidinethiol hydrochloride (CAS: 6959-66-6) is a pyrimidine derivative characterized by a thiol (-SH) group at the 2-position and a methyl substituent at the 4-position, with a hydrochloride salt form enhancing its solubility in polar solvents. Its molecular formula is C₅H₆N₂S·HCl, and its molecular weight is 162.64 g/mol (calculated from empirical formula) . This compound is widely utilized in pharmaceutical synthesis and organic chemistry due to its reactive thiol group, which facilitates nucleophilic substitution reactions, metal coordination, and disulfide bond formation. Its stability under controlled conditions makes it suitable for use in analytical methods and as a precursor for heterocyclic drug development .

Properties

IUPAC Name |

1H-pyrimidine-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJKRDXYZRKJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41041-19-4 | |

| Record name | 2-PYRIMIDINETHIOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Chloropyrimidine

The precursor 2-chloropyrimidine is prepared via diazotization of 2-aminopyrimidine. As detailed in Patent CN102079725B , 2-aminopyrimidine reacts with sodium nitrite in hydrochloric acid at -30°C to 5°C, catalyzed by zinc chloride. Key parameters include:

| Parameter | Optimal Range | Yield | Purity |

|---|---|---|---|

| Temperature | -20°C to -10°C | 86% | >98% |

| Molar Ratio (NaN₃:HCl) | 1:2.5 | — | — |

| Catalyst (ZnCl₂) | 0.5 eq | — | — |

This method avoids hazardous phosgene derivatives, using industrial-grade HCl for cost efficiency.

Thiolation with Thiourea

The chlorinated intermediate undergoes nucleophilic substitution with thiourea in acidic ethanol (50–60°C, 4–6 hours). Post-reaction hydrolysis with NaOH liberates the free thiol, which is protonated with HCl gas to yield the hydrochloride salt.

Optimization Data :

-

Solvent : Ethanol/water (3:1) maximizes solubility and reaction rate.

-

Thiourea Equivalents : 1.2 eq ensures complete substitution while minimizing byproducts.

Cyclocondensation of Thiourea with 1,3-Diketones

This one-pot method constructs the pyrimidine ring with an inherent thiol group. Thiourea reacts with 1,3-diketones (e.g., acetylacetone) in acidic media, as exemplified by adaptations of the Bohlmann-Rahtz pyridine synthesis .

Reaction Mechanism

-

Protonation : Thiourea activates under HCl, forming a thiouronium ion.

-

Cyclization : The ion attacks the diketone’s carbonyl groups, forming the pyrimidine core.

-

Aromatization : Dehydration completes the conjugated ring system.

Process Variables

| Variable | Effect on Yield |

|---|---|

| HCl Concentration | 4–6 M optimal |

| Temperature | 80–100°C (reflux) |

| Diketone Ratio | 1:1.1 (thiourea:diketone) |

Case Study :

Using acetylacetone and thiourea in 6 M HCl at reflux for 8 hours achieves 65% yield. Prolonged heating (>12 hours) induces decomposition, reducing yield to 48%.

Comparative Analysis of Methods

| Method | Yield | Cost | Safety | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 72% | Low | Moderate⁴ | High⁴ |

| Cyclocondensation | 65% | Very Low | High³ | Moderate³ |

| Direct Thiolation | 70% | High | Low | Low |

Key Findings :

-

Nucleophilic Substitution () balances yield and scalability, making it preferred for bulk production.

-

Cyclocondensation () offers cost advantages but requires stringent temperature control.

-

Direct Thiolation is reserved for small-scale, high-purity applications due to reagent costs.

Industrial Considerations

Byproduct Management

Chemical Reactions Analysis

2-Pyrimidinethiol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

2-Pyrimidinethiol derivatives have been investigated for their potential anticancer effects. A study highlighted the synthesis of various pyrimidine derivatives and their evaluation against different cancer cell lines, such as MCF-7 and A549. The results indicated promising cytotoxicity, with specific compounds demonstrating significantly lower IC50 values compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity

Research has shown that 2-pyrimidinethiol exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, studies reported that compounds derived from 2-pyrimidinethiol were effective against E. coli and S. aureus, with varying minimum inhibitory concentrations (MICs) depending on the structural modifications made to the pyrimidine ring .

Anti-Alzheimer's Activity

Recent investigations into the neuroprotective effects of pyrimidine derivatives revealed their potential as anti-Alzheimer's agents. Compounds derived from 2-pyrimidinethiol demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. One particular compound showed an IC50 value of 0.03 μM, outperforming the standard drug donepezil in behavioral assessments for memory impairment .

Materials Science

Self-Assembled Monolayers (SAMs)

2-Pyrimidinethiol has been utilized to create self-assembled monolayers on gold surfaces, which are crucial for various applications in biosensing and nanotechnology. The ordered structure of these SAMs facilitates efficient electron transfer reactions, making them valuable in electrochemical sensors and devices .

Corrosion Inhibition

The compound has also been studied extensively as a corrosion inhibitor for mild steel in acidic environments. Electrochemical evaluations demonstrated that 2-pyrimidinethiol effectively reduces corrosion rates by forming protective layers on metal surfaces. The adsorption behavior was consistent with Langmuir isotherms, indicating strong interaction between the inhibitor and the metal surface .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Significant cytotoxicity against cancer cell lines; effective against bacteria |

| Anti-Alzheimer's Activity | Inhibition of AChE for potential Alzheimer's treatment | IC50 of 0.03 μM surpassing donepezil in cognitive improvement |

| Materials Science | Formation of self-assembled monolayers for biosensing | Facilitates electron transfer; useful in electrochemical applications |

| Corrosion Inhibition | Protection of mild steel in acidic environments | Effective reduction in corrosion rates; strong adsorption characteristics |

Case Studies

- Anticancer Study : A comparative analysis of various pyrimidine derivatives showed that specific modifications led to enhanced anticancer activity against multiple cell lines, with some compounds exhibiting IC50 values lower than established chemotherapeutics .

- Corrosion Inhibition Research : An electrochemical study confirmed that 2-pyrimidinethiol acts as an effective corrosion inhibitor in HCl solutions, with detailed adsorption studies supporting its application in industrial settings .

Mechanism of Action

The mechanism of action of 2-pyrimidinethiol hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of a thiol group in this compound distinguishes it from analogs like 2-aminomethylpyrimidine hydrochloride () or 2-(piperidinylmethyl)pyrimidine hydrochloride (). The thiol group enhances reactivity in sulfur-mediated reactions, whereas amino or piperidinyl groups favor hydrogen bonding or receptor targeting .

Solubility and Stability

- This compound : Hydrochloride salts generally improve water solubility. This compound is stable under inert conditions but may oxidize in air due to the thiol group, necessitating storage in argon environments .

- 2-Aminomethylpyrimidine hydrochloride: Exhibits high water solubility and stability at neutral pH, making it suitable for aqueous-phase pharmaceutical synthesis .

- BAY 61-3606 hydrochloride hydrate : The hydrate form enhances solubility in polar solvents, though its imidazo-pyrimidine core may require HPLC-based stability monitoring (cf. ’s methods for related hydrochlorides) .

Critical Insights :

- Reactivity vs. Specificity : While this compound’s thiol group offers broad reactivity, analogs like BAY 61-3606 are tailored for target-specific biological activity .

- Thermodynamic Stability : Piperidinylmethyl- or chloromethyl-substituted pyrimidines () exhibit higher thermal stability due to bulky substituents, whereas simpler derivatives may require refrigeration .

Q & A

Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic substitution reactions?

- Methodological Answer : Pseudo-first-order kinetics (monitored via UV-vis or stopped-flow techniques) reveal rate constants dependent on nucleophile strength (e.g., amines > alcohols). Activation energy (Eₐ) calculations via Arrhenius plots distinguish between SN1/SN2 mechanisms. Isotope effects (¹²C vs. ¹⁴C labeling) further elucidate transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.